molecular formula C7H6N2S B039445 Thieno[3,2-b]pyridin-3-amine CAS No. 120208-33-5

Thieno[3,2-b]pyridin-3-amine

Cat. No.: B039445
CAS No.: 120208-33-5
M. Wt: 150.2 g/mol
InChI Key: QNILVEIBHSZAQG-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thieno[3,2-b]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Biological Activity

Thieno[3,2-b]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, focusing on its biological activity, particularly its potential as an anticancer agent and its interactions with specific biological targets.

Chemical Structure and Properties

This compound is characterized by a fused thieno and pyridine ring system. Its molecular formula is C7H6N2SC_7H_6N_2S, with a molecular weight of approximately 150.20 g/mol. The compound features an amine functional group that contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study conducted by researchers evaluated several thieno[3,2-b]pyridin derivatives against colon cancer cell lines (HCT-116). The results indicated that certain derivatives exhibited significant cytotoxicity:

CompoundIC50 (μM)Notes
Compound 10.29Highly potent, outperforming 5-fluorouracil (IC50 = 5 μM)
Compound 23.1Effective against HCT-116 cells
Compound 32.5Comparable efficacy to Cisplatin (IC50 = 2.43 μM)

These findings suggest that structural modifications can enhance the anticancer properties of thieno[3,2-b]pyridin derivatives.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in cell proliferation and survival pathways. For example, one derivative demonstrated an IC50 value of 3.1 nM against GSK-3β, indicating strong inhibitory activity .
  • Induction of Apoptosis : Compounds derived from thieno[3,2-b]pyridin have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has also been investigated through in silico studies:

ParameterValue
Log P (octanol-water partition coefficient)Indicates lipophilicity
ADMET PropertiesFavorable absorption and distribution characteristics

Toxicity assessments revealed that certain derivatives exhibit low toxicity towards non-cancerous cells while maintaining high efficacy against cancerous cells, highlighting their potential for selective targeting.

Properties

IUPAC Name

thieno[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILVEIBHSZAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604033
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120208-33-5
Record name Thieno[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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